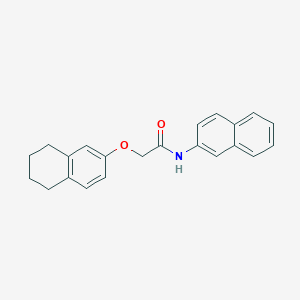![molecular formula C28H29ClN4O5 B297508 N-(3-chloro-4-methylphenyl)-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297508.png)
N-(3-chloro-4-methylphenyl)-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide is a chemical compound that belongs to the class of hydrazones. It is commonly used in scientific research for its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit antimicrobial activity. Additionally, it has been shown to have a positive effect on certain physiological processes, such as blood pressure regulation and immune system function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-chloro-4-methylphenyl)-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide in lab experiments is its potential as a therapeutic agent. It has been shown to have a number of beneficial properties that make it a promising candidate for the treatment of various diseases. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for the study of N-(3-chloro-4-methylphenyl)-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide. One area of research could focus on the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of various diseases. Finally, future research could explore the use of this compound as a diagnostic tool for the detection of certain diseases.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide is a complex process that involves several steps. The starting materials for the synthesis are 3-chloro-4-methylphenylhydrazine and 2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazinecarboxamide. These two compounds are reacted together in the presence of a suitable catalyst to form the target compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, antitumor, and antimicrobial properties. Additionally, it has been studied for its potential as a diagnostic tool in the detection of certain diseases.
Eigenschaften
Molekularformel |
C28H29ClN4O5 |
|---|---|
Molekulargewicht |
537 g/mol |
IUPAC-Name |
N-(3-chloro-4-methylphenyl)-N//'-[(E)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxyphenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C28H29ClN4O5/c1-5-37-25-13-20(15-30-33-28(36)27(35)32-22-10-7-18(3)23(29)14-22)8-11-24(25)38-16-26(34)31-21-9-6-17(2)19(4)12-21/h6-15H,5,16H2,1-4H3,(H,31,34)(H,32,35)(H,33,36)/b30-15+ |
InChI-Schlüssel |
GMKJSATUBADOGT-FJEPWZHXSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)C)Cl)OCC(=O)NC3=CC(=C(C=C3)C)C |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)C)Cl)OCC(=O)NC3=CC(=C(C=C3)C)C |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)C)Cl)OCC(=O)NC3=CC(=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297428.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)

![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)

![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)

![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)
